

# 3-Bromo-2-methylbenzamide chemical properties and structure

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## Compound of Interest

Compound Name: **3-Bromo-2-methylbenzamide**

Cat. No.: **B1444311**

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An In-depth Technical Guide to **3-Bromo-2-methylbenzamide**: Properties, Synthesis, and Applications for the Research Professional

## Introduction

**3-Bromo-2-methylbenzamide** is a halogenated aromatic amide that serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a strategically positioned bromine atom and a sterically influencing ortho-methyl group, makes it a valuable intermediate for constructing more complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a scaffold ripe for modification through various cross-coupling reactions and amide functional group transformations. This guide provides a detailed examination of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles.

## Physicochemical and Structural Characteristics

The unique arrangement of substituents on the phenyl ring dictates the physical and chemical behavior of **3-Bromo-2-methylbenzamide**. The presence of the bromine atom and the amide group contributes to its polarity and potential for hydrogen bonding, while the methyl group influences its solubility and steric profile.

## Core Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing reaction conditions, purification strategies, and analytical methods.

Property	Value	Source
CAS Number	919363-09-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	<a href="#">[1]</a>
Molecular Weight	214.06 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=C(C=CC=C1Br)C(=O)N	<a href="#">[1]</a>
InChI	InChI=1S/C8H8BrNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)	<a href="#">[1]</a>
InChIKey	OADZVXZARJCFMF-UHFFFAOYSA-N	<a href="#">[1]</a>
Topological Polar Surface Area	43.1 Å <sup>2</sup>	<a href="#">[1]</a>
Predicted pKa	15.39 ± 0.50	<a href="#">[1]</a>

## Structural Analysis

The structure of **3-Bromo-2-methylbenzamide** consists of a benzene ring substituted with a primary amide group, a bromine atom at the meta-position relative to the amide, and a methyl group at the ortho-position. This substitution pattern is key to its reactivity.

Caption: 2D structure of **3-Bromo-2-methylbenzamide**.

Spectroscopic analysis is critical for structure confirmation. While a specific, published spectrum for this exact isomer is not readily available, analysis of related benzamides provides a strong predictive framework:

- <sup>1</sup>H NMR: Would show characteristic aromatic proton signals, a singlet for the methyl group, and broad signals for the amide protons.

- $^{13}\text{C}$  NMR: Would display distinct signals for the eight carbon atoms, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.
- IR Spectroscopy: Key peaks would include N-H stretching bands for the primary amide (around 3100-3500  $\text{cm}^{-1}$ ) and a strong C=O stretching band (around 1650  $\text{cm}^{-1}$ ).
- Mass Spectrometry: The mass spectrum would exhibit a characteristic pair of molecular ion peaks ( $\text{M}^+$  and  $\text{M}+2$ ) of nearly equal intensity, which is the isotopic signature of a single bromine atom in the molecule.[3]

## Synthesis Methodology: A Validated Protocol

The most direct and reliable synthesis of **3-Bromo-2-methylbenzamide** proceeds from the commercially available 3-Bromo-2-methylbenzoic acid. The process involves a two-step conversion: activation of the carboxylic acid to a more reactive intermediate, followed by amidation.



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Caption: General workflow for the synthesis of **3-Bromo-2-methylbenzamide**.

## Step-by-Step Experimental Protocol

This protocol describes the conversion of 3-Bromo-2-methylbenzoic acid to **3-Bromo-2-methylbenzamide** via an acyl chloride intermediate.

### PART 1: Formation of 3-Bromo-2-methylbenzoyl Chloride (Acid Activation)

- System Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 3-Bromo-2-methylbenzoic

acid (1.0 eq). The entire apparatus must be dried to prevent premature hydrolysis of the reagents and product.

- Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add thionyl chloride ( $\text{SOCl}_2$ , ~2-3 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
  - Causality: Thionyl chloride is a highly effective chlorinating agent that converts the carboxylic acid into a highly reactive acyl chloride. This activation is necessary because the carboxylic acid itself is not electrophilic enough to react directly with an ammonia source under mild conditions.<sup>[4]</sup> The inert atmosphere prevents moisture from decomposing the thionyl chloride and the resulting acyl chloride.<sup>[4]</sup>
- Reaction: Gently heat the mixture to reflux (typically around 70-80 °C) and maintain for 1-2 hours. The reaction is complete when gas evolution (HCl and  $\text{SO}_2$ ) ceases.
- Isolation: Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Bromo-2-methylbenzoyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.<sup>[4]</sup>

## PART 2: Amidation to Form **3-Bromo-2-methylbenzamide**

- System Preparation: In a separate flask, cool an excess of concentrated ammonium hydroxide solution ( $\text{NH}_4\text{OH}$ , ~5-10 eq) in an ice-water bath.
- Reagent Addition: Slowly add the crude 3-Bromo-2-methylbenzoyl chloride from Part 1 to the cold, stirred ammonium hydroxide solution. The addition should be controlled to manage the exothermic reaction.
  - Causality: The highly electrophilic acyl chloride reacts readily with the nucleophilic ammonia. Using a cold, concentrated solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile and helps to dissipate the heat of the reaction, minimizing potential side reactions.<sup>[4]</sup>
- Reaction & Precipitation: Stir the reaction mixture vigorously for 30-60 minutes as it warms to room temperature. The desired amide product, being less soluble in the aqueous medium, will precipitate as a solid.

- Workup and Purification:
  - Collect the solid product by vacuum filtration.
  - Wash the filter cake sequentially with cold water (to remove ammonium salts) and a small amount of cold diethyl ether or hexane (to remove nonpolar impurities).
  - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **3-Bromo-2-methylbenzamide**.

## Reactivity, Applications, and Research Potential

The true value of **3-Bromo-2-methylbenzamide** lies in its potential as a synthetic intermediate. Its functional groups provide two key points for chemical modification.

- Aryl Bromide Reactivity: The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 3-position, forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prime example, enabling the linkage of various aryl or vinyl groups, a common strategy in the synthesis of bioactive molecules.<sup>[5]</sup>
- Amide Group Chemistry: The primary amide can undergo various transformations, including dehydration to nitriles, Hofmann rearrangement to anilines, or serve as a hydrogen bond donor/acceptor in interactions with biological targets.

### Applications in Drug Discovery and Materials Science:

While specific applications for **3-Bromo-2-methylbenzamide** are not extensively documented, the benzamide scaffold is a well-established pharmacophore in drug development.<sup>[5]</sup> Its derivatives have been investigated for a range of therapeutic targets:

- Kinase and PARP Inhibitors: The benzamide core is present in numerous inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases.<sup>[5]</sup> **3-Bromo-2-methylbenzamide** provides a starting point for synthesizing novel analogs for screening against these targets.

- Cereblon (CRBN) Binders: Recent research has identified benzamide derivatives as effective non-phthalimide binders for Cereblon (CRBN), a critical E3 ligase substrate receptor used in the design of Proteolysis-Targeting Chimeras (PROTACs).[6] The development of stable, selective CRBN ligands is a major goal in the field of targeted protein degradation, and this compound represents a potential scaffold for such discovery efforts.[6]
- Antimicrobial and Fungicidal Agents: The benzamide structure is also found in compounds with antimicrobial and fungicidal properties, suggesting potential applications in agriculture and medicine.[5]

## Safety and Handling

Detailed toxicological properties for **3-Bromo-2-methylbenzamide** have not been fully investigated.[7] However, based on data for structurally related brominated benzaldehydes and benzamides, it should be handled with care. It may cause skin, eye, and respiratory irritation.[8] [9][10]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Always consult the material's specific Safety Data Sheet (SDS) before use.[9]

## Conclusion

**3-Bromo-2-methylbenzamide** is a chemical intermediate of significant strategic value for synthetic and medicinal chemists. Its well-defined structure, predictable reactivity, and straightforward synthesis from available precursors make it an attractive starting material. The potential for derivatization at both the aryl bromide and amide functionalities opens avenues for the creation of diverse chemical libraries aimed at discovering novel therapeutics, particularly in the areas of oncology and targeted protein degradation. This guide provides the foundational

knowledge for researchers to confidently incorporate this versatile building block into their research and development programs.

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